6,7-dimethylpyrazolo[1,5-a]pyrazin-3-amine dihydrochloride
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Overview
Description
6,7-dimethylpyrazolo[1,5-a]pyrazin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core structure, which is known for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethylpyrazolo[1,5-a]pyrazin-3-amine dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of related pyrazolo[1,5-a]pyrazine derivatives often involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethylpyrazolo[1,5-a]pyrazin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6,7-dimethylpyrazolo[1,5-a]pyrazin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-dimethylpyrazolo[1,5-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Another heterocyclic compound with a similar core structure.
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives: These compounds share the pyrazolo[1,5-a]pyrazine core and have been studied for their antiproliferative effects.
Uniqueness
6,7-dimethylpyrazolo[1,5-a]pyrazin-3-amine dihydrochloride is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
2418707-27-2 |
---|---|
Molecular Formula |
C8H12Cl2N4 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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